molecular formula C7H6ClF3N2 B15330688 (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine CAS No. 1393561-10-8

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B15330688
CAS No.: 1393561-10-8
M. Wt: 210.58 g/mol
InChI Key: LWQLZCXVEZMUMO-UHFFFAOYSA-N
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Description

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine ( 1393561-10-8) is a high-value chemical building block with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 . This compound features a pyridine ring system substituted with both a chloro group and a trifluoromethyl group, alongside a reactive methanamine side chain, making it a versatile intermediate in medicinal chemistry and drug discovery. Its primary research application lies in the synthesis of more complex molecules, particularly for the development of pharmaceutical candidates. The presence of the trifluoromethyl group is often leveraged to fine-tune the metabolic stability, lipophilicity, and bioavailability of potential drug compounds . Furthermore, the reactive amine functional group serves as a key handle for further chemical transformations, enabling its incorporation into amides, sulfonamides, or as part of heterocyclic systems in larger molecular architectures. As a key intermediate, it is closely related to other privileged scaffolds in drug discovery, such as derivatives of (5-(Trifluoromethyl)pyridin-2-yl)methanamine, which have documented use in synthesizing compounds for investigating biological pathways and as potential antitumor agents . This reagent requires specific storage and handling conditions; it must be kept at 2-8°C and is typically shipped as a cold-chain product to ensure stability . (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

1393561-10-8

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[5-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H,2,12H2

InChI Key

LWQLZCXVEZMUMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)Cl)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate amine sources. One common method includes the nucleophilic substitution reaction where the chloro group is replaced by a methanamine group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Halogen Variations

The positioning of substituents and choice of halogen significantly influence electronic, steric, and pharmacological properties. Key analogs include:

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine 2-CH₂NH₂, 4-CF₃, 5-Cl C₇H₅ClF₃N₂ 208.5 Not provided Target compound
[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine 2-CH₂NH₂, 4-CF₃, 6-Cl C₈H₇ClF₃N₂ 210.59 EN300-366576 Chlorine at position 6; slightly higher molecular weight
1-[6-Bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride 2-CH₂NH₂, 4-CF₃, 6-Br C₇H₅BrF₃N₂·2HCl 315.4 (approx.) Not provided Bromine replaces chlorine; dihydrochloride salt enhances solubility
(5-(Trifluoromethyl)pyridin-2-yl)methanamine 2-CH₂NH₂, 5-CF₃ C₇H₈F₃N₂ 183.14 164341-39-3 Lacks chlorine; reduced steric bulk
2-Chloro-5-(trifluoromethyl)pyridin-3-amine 3-NH₂, 2-Cl, 5-CF₃ C₆H₄ClF₃N₂ 196.56 72587-18-9 Amino group at position 3; smaller size
3-Amino-4-(trifluoromethyl)pyridine 3-NH₂, 4-CF₃ C₆H₅F₃N₂ 162.11 175204-80-5 No methanamine group; simpler structure

Key Findings from Comparative Studies

Electronic Effects: The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the pyridine ring.

Solubility and Stability : Dihydrochloride salts (e.g., bromo analog in ) exhibit higher aqueous solubility than free bases, critical for drug formulation. The target compound’s free base form may offer better lipid membrane permeability .

Pharmacological Relevance : The 5-chloro-4-CF₃-2-CH₂NH₂ structure in tovorafenib suggests that the target compound’s substitution pattern optimizes interactions with kinase active sites, unlike 6-chloro or bromo analogs .

Synthetic Utility : Chlorine at position 5 enables selective cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bromine at position 6 () may offer alternative reactivity in nucleophilic substitutions .

Q & A

Q. Basic

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Peaks for the pyridine ring (δ 7.5–8.5 ppm) and methanamine group (δ 3.2–3.8 ppm) confirm substitution patterns .
    • HRMS : Exact mass determination (e.g., [M+H]⁺ at m/z 227.03) validates molecular formula (C₇H₅ClF₃N₂) .
  • Chromatography : HPLC with UV detection (λ ~254 nm) assesses purity, while TLC monitors reaction progress .

Advanced : Ion mobility spectrometry (IMS) predicts collision cross-section (CCS) values (e.g., 140.5 Ų for [M+H]⁺) to resolve structural isomers . X-ray crystallography provides definitive confirmation of stereoelectronic effects .

What strategies mitigate stability issues during storage and handling?

Q. Basic

  • Storage : Amber glass vials at –20°C under inert gas (N₂/Ar) prevent photodegradation and oxidation .
  • Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) identify degradation products (e.g., oxidation to nitriles) .

Advanced : Lyophilization enhances long-term stability for biological assays. DFT calculations predict susceptibility to hydrolysis at the C-Cl bond, guiding solvent selection (e.g., avoid protic solvents) .

How can contradictory spectroscopic data (e.g., NMR vs. IMS) be resolved?

Q. Advanced

  • Cross-validation : Pair IMS-derived CCS values with computational models (e.g., MOBCAL) to validate conformers .
  • Dynamic NMR : Variable-temperature studies distinguish tautomers or rotamers affecting peak splitting .
  • Synchrotron XRD : Resolves ambiguities in electron density maps caused by fluorine/chlorine substituents .

What biological activities are hypothesized for this compound, and how can assays be designed to test them?

Q. Basic

  • Antimicrobial assays : Broth microdilution (MIC against S. aureus or E. coli) evaluates potency .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) quantify IC₅₀ values .

Q. Advanced :

  • SAR studies : Compare with analogs (e.g., 3-fluoro-5-(trifluoromethyl)pyridin-2-yl derivatives) to map substituent effects on bioactivity .
  • Computational docking : Molecular dynamics simulations predict binding modes to receptors (e.g., GPCRs) .

How do chloro and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution?

Q. Advanced

  • Electrophilicity : The -CF₃ group withdraws electrons via σ-induction, activating the pyridine ring for SNAr at the 2-position .
  • Leaving group ability : Chlorine at the 5-position stabilizes transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Kinetic isotope effects : Deuterium labeling studies quantify substituent impacts on reaction rates .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Q. Advanced

  • LC-MS/MS : MRM mode detects impurities (e.g., dechlorinated byproducts) at <0.1% levels .
  • Isotopic labeling : ¹⁸O/²H tags differentiate hydrolysis products from synthetic intermediates .

What are the recommended safety protocols for handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during decomposition) .

Advanced : Toxicity screening (e.g., Ames test) precludes mutagenic risks before in vivo studies .

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